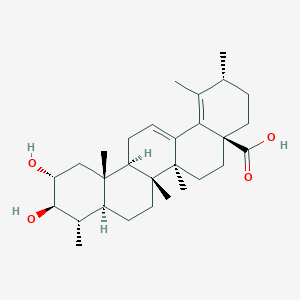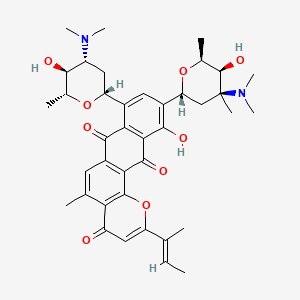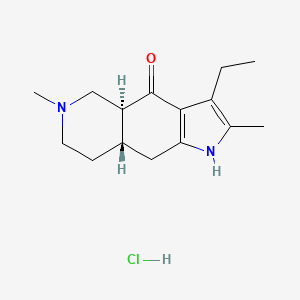
Piquindone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piquindone hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. The compound acts as a selective dopamine D2 receptor antagonist and has been found to possess moderate efficacy in treating positive symptoms of schizophrenia. Additionally, it has shown modest effectiveness for negative symptoms and has a lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia compared to other antipsychotics .
Vorbereitungsmethoden
The synthesis of piquindone hydrochloride involves several steps, starting from the appropriate pyrroloisoquinoline derivatives. The synthetic route typically includes:
Step 1: Formation of the pyrroloisoquinoline core through cyclization reactions.
Step 2: Introduction of the ethyl and methyl groups at specific positions on the core structure.
Step 3: Conversion of the intermediate to the hydrochloride salt form.
Analyse Chemischer Reaktionen
Piquindone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Piquindone hydrochloride exerts its effects primarily by binding to and antagonizing dopamine D2 receptors. This action inhibits dopamine-mediated signaling pathways, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. The compound’s selectivity for dopamine D2 receptors and its sodium-dependent binding properties contribute to its unique pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Piquindone hydrochloride is compared with other dopamine D2 receptor antagonists such as:
- Tropapride
- Zetidoline
- Metoclopramide
These compounds share similar binding properties but differ in their clinical efficacy and side effect profiles. This compound is unique in its lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
75689-38-2 |
|---|---|
Molekularformel |
C15H23ClN2O |
Molekulargewicht |
282.81 g/mol |
IUPAC-Name |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;/h10,12,16H,4-8H2,1-3H3;1H/t10-,12+;/m0./s1 |
InChI-Schlüssel |
SFILABVANJHLDH-XOZOLZJESA-N |
SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl |
Isomerische SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.Cl |
Kanonische SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl |
Synonyme |
2,6-dimethyl-3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one 3-ethyl-2,6-dimethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one piquindone Ro 22-1319 Ro 22-1319 hydrochloride, (4aR-trans)-isomer Ro 22-1319 hydrochloride, (4aS-trans)-isomer Ro 22-1319 hydrochloride, (trans(+-))-isomer Ro 22-1319, (4aS-trans)-isomer Ro 22-1319, (cis-(+-))-isomer Ro 22-1319, (trans-(-))-isomer Ro 22-2586 Ro-22-1319 Ro-22-2586 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,4S,5R,8S,9S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1255493.png)

![[(4-Methylphenyl)-(2,2,2-trifluoroacetyl)oxythallanyl] 2,2,2-trifluoroacetate](/img/structure/B1255496.png)

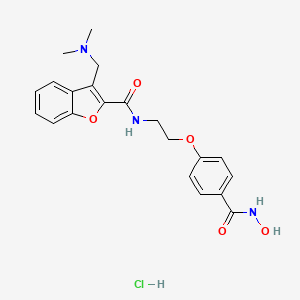
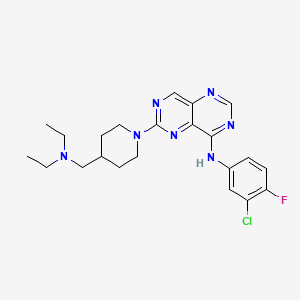
![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255504.png)

